molecular formula C12H20ClNO B594163 3,4-Dimethylmethcathinone metabolite (hydrochloride) ((+/-)-Pseudoephedrine stereochemistry) CAS No. 4865-62-7

3,4-Dimethylmethcathinone metabolite (hydrochloride) ((+/-)-Pseudoephedrine stereochemistry)

Cat. No.: B594163
CAS No.: 4865-62-7
M. Wt: 229.8
InChI Key: KHXAWXPKWFWNPE-IYJPBCIQSA-N
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Description

3,4-Dimethylmethcathinone metabolite (hydrochloride) ((+/-)-Pseudoephedrine stereochemistry) is a synthetic cathinone, a class of compounds known for their stimulant properties Synthetic cathinones are structurally similar to the naturally occurring compound cathinone, found in the khat plant

Mechanism of Action

Target of Action

3,4-Dimethylmethcathinone, also known as 3,4-DMMC, is a synthetic cathinone and stimulant . It displays high affinity for 5-HT 2 and adrenergic receptors , and inhibits monoamine transporters , especially the serotonin transporter .

Mode of Action

The compound interacts with its targets by inhibiting monoamine transporters, which leads to an increase in the concentration of monoamines in the synaptic cleft .

Biochemical Pathways

The primary biochemical pathways affected by 3,4-DMMC involve the modulation of monoamine neurotransmitters, particularly serotonin . This modulation can lead to various downstream effects, including increased neurotransmission and potential neurotoxicity .

Pharmacokinetics

It is known that its metabolites in the urine of habitual users showN-demethylation, β-ketoreduction, hydroxylation, and oxidation as the major reactions involved in its biotransformation .

Result of Action

The molecular and cellular effects of 3,4-DMMC’s action include cytotoxicity in a concentration- and time-dependent manner . It induces oxidative stress, evidenced by the increase in intracellular levels of reactive oxygen species (ROS), and a decrease in intracellular glutathione levels . It also leads to mitochondrial dysfunction, causing mitochondrial membrane depolarization and intracellular ATP depletion .

Action Environment

The action, efficacy, and stability of 3,4-DMMC can be influenced by various environmental factors. For instance, after 4 days at room temperature (20 °C) and 1 day at elevated temperature (32 °C), 20% of 3,4-DMMC degraded

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethylmethcathinone typically involves the reaction of 3,4-dimethylphenylacetone with methylamine, followed by reduction and crystallization to obtain the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods

Industrial production of 3,4-Dimethylmethcathinone may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylmethcathinone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Various nucleophiles can substitute the methyl groups on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions include hydroxylated derivatives, demethylated compounds, and various substituted analogs.

Scientific Research Applications

    Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cathinones.

    Biology: Investigated for its effects on neurotransmitter systems and potential neurotoxicity.

    Medicine: Explored for its potential therapeutic effects and as a model compound for studying the pharmacokinetics and pharmacodynamics of synthetic cathinones.

    Industry: Utilized in the development of new psychoactive substances and in forensic toxicology for drug testing.

Comparison with Similar Compounds

Similar Compounds

    4-Methylmethcathinone (Mephedrone): Another synthetic cathinone with similar stimulant effects but differing in the position of the methyl group.

    Methcathinone: A simpler analog with a single methyl group, known for its potent stimulant properties.

    N-Ethylcathinone: A synthetic cathinone with an ethyl group, exhibiting similar but slightly different pharmacological effects.

Uniqueness

3,4-Dimethylmethcathinone is unique due to its specific substitution pattern on the aromatic ring, which influences its interaction with monoamine transporters and receptors. This results in distinct pharmacokinetic and pharmacodynamic properties compared to other synthetic cathinones.

Properties

IUPAC Name

(1R,2R)-1-(3,4-dimethylphenyl)-2-(methylamino)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-8-5-6-11(7-9(8)2)12(14)10(3)13-4;/h5-7,10,12-14H,1-4H3;1H/t10-,12+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXAWXPKWFWNPE-IYJPBCIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C(C)NC)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H]([C@@H](C)NC)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dimethylmethcathinone metabolite (hydrochloride) ((+/-)-Pseudoephedrine stereochemistry)
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3,4-Dimethylmethcathinone metabolite (hydrochloride) ((+/-)-Pseudoephedrine stereochemistry)
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3,4-Dimethylmethcathinone metabolite (hydrochloride) ((+/-)-Pseudoephedrine stereochemistry)
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3,4-Dimethylmethcathinone metabolite (hydrochloride) ((+/-)-Pseudoephedrine stereochemistry)
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3,4-Dimethylmethcathinone metabolite (hydrochloride) ((+/-)-Pseudoephedrine stereochemistry)

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